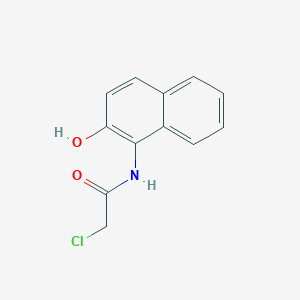

2-chloro-N-(2-hydroxynaphthalen-1-yl)acetamide

Descripción

2-Chloro-N-(2-hydroxynaphthalen-1-yl)acetamide is a chloroacetamide derivative featuring a naphthalene ring substituted with a hydroxyl group at the 2-position and an acetamide moiety with a chlorine atom at the α-carbon. Such characteristics make it a candidate for diverse applications, including medicinal chemistry and agrochemical research . Its synthesis typically involves the reaction of chloroacetyl chloride with 2-amino-1-naphthol, followed by purification via recrystallization .

Propiedades

IUPAC Name |

2-chloro-N-(2-hydroxynaphthalen-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c13-7-11(16)14-12-9-4-2-1-3-8(9)5-6-10(12)15/h1-6,15H,7H2,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYXEJHVUOSIKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2NC(=O)CCl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-hydroxynaphthalen-1-yl)acetamide typically involves the condensation reaction of 2-naphthol, an aromatic aldehyde, and acetamide under specific conditions. One common method includes the use of triethanolammonium acetate as a catalyst in a solvent-free environment . This green and one-pot synthesis approach is efficient and yields high purity products.

Industrial Production Methods

In industrial settings, the production of 2-chloro-N-(2-hydroxynaphthalen-1-yl)acetamide may involve large-scale batch reactions using similar condensation techniques. The use of robust catalysts and optimized reaction conditions ensures high yield and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

2-chloro-N-(2-hydroxynaphthalen-1-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The compound can be reduced to form amines.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.

Major Products Formed

Oxidation: Quinones and related derivatives.

Reduction: Amines and related compounds.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-chloro-N-(2-hydroxynaphthalen-1-yl)acetamide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-chloro-N-(2-hydroxynaphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways . It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Chloroacetamide Derivatives

- Hydrogen Bonding and Polarity: The hydroxyl group in the target compound enhances hydrophilicity (lower XLogP3 compared to alachlor) and facilitates intramolecular hydrogen bonds (N–H⋯O and O–H⋯O), which stabilize its crystal structure . Non-hydroxylated analogues like 2-chloro-N-phenylacetamide exhibit simpler packing patterns with weaker intermolecular interactions .

- Substituent Bulkiness: Bulky substituents (e.g., 2,6-diethylphenyl in alachlor) increase lipophilicity and environmental persistence, making them effective herbicides .

Physical and Chemical Properties

Table 4: Physicochemical Properties

*Estimated based on analogues in and .

- The hydroxyl group reduces solubility in water compared to alachlor but improves stability in polar solvents like ethanol .

Actividad Biológica

2-chloro-N-(2-hydroxynaphthalen-1-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and analgesic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The biological activity of 2-chloro-N-(2-hydroxynaphthalen-1-yl)acetamide is influenced by its chemical structure, which includes a chloro group and a hydroxynaphthalene moiety. These functional groups play a crucial role in the compound's interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to 2-chloro-N-(2-hydroxynaphthalen-1-yl)acetamide exhibit significant antimicrobial properties. A study on N-substituted chloroacetamides demonstrated their effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), as well as yeast like Candida albicans .

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound | Activity Against Gram-positive | Activity Against Gram-negative | Activity Against Yeast |

|---|---|---|---|

| N-(4-chlorophenyl)-2-chloroacetamide | Effective | Less effective | Moderate |

| N-(3-bromophenyl)-2-chloroacetamide | Highly effective | Moderate | Effective |

| 2-chloro-N-(2-hydroxynaphthalen-1-yl)acetamide | TBD | TBD | TBD |

The antimicrobial mechanism of action for chloroacetamides, including 2-chloro-N-(2-hydroxynaphthalen-1-yl)acetamide, is primarily attributed to their ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity. The presence of halogenated substituents enhances lipophilicity, allowing better penetration through bacterial membranes .

Analgesic Activity

In addition to antimicrobial properties, compounds in the chloroacetamide class have been investigated for analgesic effects. For example, docking studies indicate that these compounds can effectively bind to cyclooxygenase (COX) enzymes, which are key targets in pain management .

Table 2: Analgesic Activity in Preclinical Studies

| Compound | Dose (mg/kg) | Immobility Duration (s) in Tail Suspension Test | Immobility Duration (s) in Forced Swimming Test |

|---|---|---|---|

| 2-chloro-N-(2-hydroxynaphthalen-1-yl)acetamide | TBD | TBD | TBD |

| VS1 | 15 | 67.48 ± 2.0 | 57.59 ± 4.0 |

| VS2 | 30 | 40.32 ± 3.5 | 34.40 ± 5.5 |

Case Studies

Several studies have explored the biological activity of chloroacetamides, including:

- Antimicrobial Study : A recent investigation characterized various N-substituted phenyl-2-chloroacetamides for their antimicrobial potential using quantitative structure-activity relationship (QSAR) analysis. The study found that structural variations significantly influenced efficacy against different microbial strains .

- Analgesic Evaluation : Another study utilized molecular docking to assess the binding affinity of synthesized chloroacetamides to COX enzymes, revealing significant analgesic potential comparable to standard NSAIDs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.